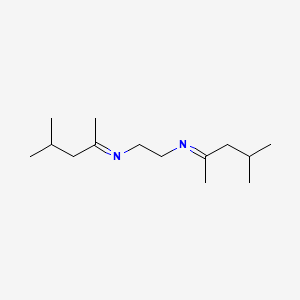

1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)-

Description

Historical Context and Discovery Timeline

The development of 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- is part of the broader evolution of Schiff base chemistry, which began with Hugo Schiff's pioneering work in the 1860s. While the exact date of the first synthesis of this specific compound is not explicitly documented in the available literature, its registration and cataloging in chemical databases indicate its recognition as a significant chemical entity.

The compound was assigned its CAS Registry Number (25707-70-4) and European Community Number (247-196-6), marking its official recognition in chemical nomenclature systems. Based on database records, this compound has been documented at least since 2005, with modifications to its entry as recently as 2025, suggesting ongoing interest in and study of this chemical.

The synthesis pathway for this compound follows traditional Schiff base formation mechanisms, involving the condensation of ethylenediamine with methyl isobutyl ketone. This reaction typically proceeds through nucleophilic addition followed by dehydration, resulting in the characteristic imine (C=N) bonds that define Schiff bases.

Academic Significance in Organometallic Chemistry

The structural characteristics of 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- make it particularly valuable in organometallic chemistry. The compound features two imine nitrogen atoms that can coordinate with metal centers, making it a potential bidentate ligand in coordination chemistry.

Similar ethylenediamine-derived Schiff bases have demonstrated significant utility in forming metal complexes. For example, N,N'-bis(salicylidene)ethylenediamine (salen), a structurally related compound, reacts with ferric chloride in acetone to yield metal complexes. This suggests potential parallel applications for 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- in forming novel metal complexes.

The nitrogen atoms in the compound provide electron-donating sites for coordination with transition metals, potentially leading to complexes with interesting catalytic, magnetic, or optical properties. Research into similar Schiff base ligands has shown their utility in creating:

- Catalysts for asymmetric synthesis reactions

- Metal complexes with unique electronic properties

- Precursors for materials with specialized functions

While specific research on metal complexes with this exact compound is not extensively documented in the available literature, its structural similarity to well-studied Schiff base ligands suggests significant potential for applications in organometallic chemistry research.

Industrial Relevance in Polymer Science

1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- has demonstrated industrial applications, particularly in polymer chemistry and surface coatings. The compound has been identified as a component in commercial products such as "Cincoat Sealer S990-7K-990," where it appears to play a significant role in the formulation.

In polymer science, nitrogen-containing compounds like 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- can serve several critical functions:

Crosslinking Agents : The reactive imine groups can participate in crosslinking reactions, enhancing the mechanical properties and chemical resistance of polymer networks.

Curing Agents : Similar to how ethylenediamine derivatives function as curing agents for epoxy resins, this compound may potentially facilitate the hardening of certain polymer formulations.

Stabilizers : The compound may contribute to the stability of polymer formulations, potentially preventing degradation due to heat, light, or oxygen exposure.

Safety data information suggests that formulations containing this compound may be used in specialized coatings with properties including flammability and potential skin sensitization, indicating its use in industrial rather than consumer applications.

The structural features of 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- also suggest potential applications in the synthesis of specialized polymers. The compound's ability to form coordination complexes with metals could lead to the development of metallopolymers with unique electrical, optical, or catalytic properties.

Properties

IUPAC Name |

4-methyl-N-[2-(4-methylpentan-2-ylideneamino)ethyl]pentan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-11(2)9-13(5)15-7-8-16-14(6)10-12(3)4/h11-12H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBJYQXWWPKMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NCCN=C(C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067125 | |

| Record name | N,N'-Bis(1,3-dimethylbutylidene)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25707-70-4 | |

| Record name | N1,N2-Bis(1,3-dimethylbutylidene)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25707-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(1,3-dimethylbutylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025707704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis(1,3-dimethylbutylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis(1,3-dimethylbutylidene)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis(1,3-dimethylbutylidene)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- involves the reaction of 1,2-ethanediamine with 1,3-dimethylbutylidene groups under specific conditions. The reaction typically requires a solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure the complete conversion of the starting materials to the final product .

Chemical Reactions Analysis

1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the compound to its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where the 1,3-dimethylbutylidene groups are replaced by other functional groups.

Scientific Research Applications

Coordination Chemistry

1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- serves as a ligand in coordination chemistry. It forms complexes with various metals such as aluminum, magnesium, tin, and zinc. These metal-ligand complexes are pivotal in catalysis and material science.

Biological Studies

Research has indicated that this compound may exhibit significant biological activities:

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating that this compound could be developed into antimicrobial agents.

- Drug Development : The compound is being explored as a precursor in drug formulation due to its ability to interact effectively with biological targets.

Industrial Applications

In industry, 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- is utilized in the synthesis of polymers and other chemicals. Its unique structure allows for the creation of materials with desirable properties for various applications.

Case Study 1: Antioxidant Activity

Research conducted on similar compounds has shown that they can reduce oxidative stress markers in cellular models. This suggests that 1,2-Ethanediamine derivatives may have potential as therapeutic agents in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

Studies involving derivatives of 1,2-ethanediamine have demonstrated varying degrees of success against Gram-positive and Gram-negative bacteria. This indicates a promising avenue for developing new antimicrobial agents based on the structure of 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)-.

Case Study 3: Industrial Applications

In polymer synthesis research, this compound has been tested as an accelerator in urethane formulations. The results indicate enhanced performance characteristics compared to traditional accelerators.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1,3-dimethylbutylidene)- involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of coordination complexes with metals, which can then participate in various chemical reactions. The pathways involved in these interactions depend on the specific conditions and reagents used in the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

Table 1: Substituent and Structural Comparison

Key Observations :

Physical and Thermodynamic Properties

Table 2: Property Comparison

Key Observations :

- Boiling Points : Aliphatic derivatives (e.g., dimethylbutylidene) may have lower boiling points than aromatic analogs due to weaker intermolecular forces .

- Solubility : Aromatic substituents (e.g., benzyl) reduce water solubility, whereas tetramethyl derivatives exhibit higher polarity .

Table 3: Application Comparison

Biological Activity

1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- is a chemical compound characterized by its unique structure derived from 1,2-ethanediamine. The compound features two 1,3-dimethylbutylidene groups attached to the nitrogen atoms. Its molecular formula is C_{14}H_{30}N_2, and it has a molecular weight of 224.39 g/mol .

- Molecular Formula: C_{14}H_{30}N_2

- Molecular Weight: 224.39 g/mol

- CAS Number: 25707-70-4

Preparation Methods

The synthesis of this compound typically involves the reaction of 1,2-ethanediamine with 1,3-dimethylbutylidene groups in the presence of solvents like ethanol or methanol and catalysts to facilitate the reaction. This process requires careful control of temperature and pressure to ensure complete conversion .

The biological activity of 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- is primarily attributed to its interaction with various biomolecules through its nitrogen atoms. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways .

Potential Biological Applications

Research has indicated several potential biological applications for this compound:

- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties that could be beneficial in reducing oxidative stress in biological systems.

- Antimicrobial Properties: There is evidence that compounds similar to 1,2-Ethanediamine derivatives can possess antimicrobial activity against various pathogens.

- Drug Development: Ongoing research is exploring its potential as a precursor in drug formulation due to its ability to interact with biological targets effectively .

Antimicrobial Activity Research

Research on structurally related compounds has shown promising results in inhibiting bacterial growth. For instance, derivatives of 1,2-ethanediamine have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success. This indicates a potential for developing antimicrobial agents based on the structure of 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- .

Comparative Analysis

To better understand the unique properties of 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 1,2-Ethanediamine | Simple diamine | Moderate | Low |

| N,N'-dimethyl-1,2-ethanediamine | Dimethyl derivative | High | Moderate |

| 1,2-Ethanediamine, N,N'-bis(phenylmethyl)- | Phenylmethyl derivative | Low | High |

| 1,2-Ethanediamine, N,N'-bis(1,3-dimethylbutylidene)- | Dimethylbutylidene derivative | Potentially High | Promising |

This table illustrates how structural variations can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,2-Ethanediamine derivatives with bulky alkylidene substituents?

- Methodological Answer : Schiff base condensation is a standard approach for synthesizing such derivatives. React 1,2-ethanediamine with ketones (e.g., 1,3-dimethylbutanone) in a 1:2 molar ratio under reflux in ethanol or methanol. Catalytic amounts of acetic acid can accelerate imine formation. Purification via recrystallization from non-polar solvents (e.g., hexane) yields crystalline products. Monitor reaction progress using thin-layer chromatography (TLC) or FT-IR spectroscopy to confirm imine bond formation (C=N stretch ~1600–1650 cm⁻¹) .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol/Methanol |

| Temperature: Reflux (~78°C for ethanol) |

| Molar Ratio (Diamine:Ketone): 1:2 |

| Catalyst: Acetic acid (0.1–1% v/v) |

Q. How can the molecular structure of this compound be characterized?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- NMR spectroscopy : Confirm connectivity via and . Imine protons (C=N–H) resonate at δ 8.0–8.5 ppm, while alkylidene methyl groups appear at δ 1.0–1.5 ppm.

- Mass spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (expected ~280–320 g/mol for typical derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in coordination geometry when using this ligand in metal-organic frameworks (MOFs)?

- Methodological Answer : Bulky 1,3-dimethylbutylidene groups may sterically hinder metal coordination. To address this:

Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility and metal-ligand interaction.

Metal choice : Transition metals with larger ionic radii (e.g., Zn²⁺, Cu²⁺) accommodate steric bulk better than smaller ions (e.g., Fe³⁺).

Crystallographic analysis : Compare experimental bond lengths/angles (from SC-XRD) with density functional theory (DFT) calculations to identify geometric distortions. SHELXL refinement with TWIN/BASF commands can model twinning or disorder .

| Common Coordination Geometries |

|---|

| Octahedral (high-spin d⁶ metals) |

| Square-planar (d⁸ metals, e.g., Pd²⁺) |

| Tetrahedral (sterically constrained systems) |

Q. How can reaction byproducts or degradation products be identified during catalytic applications?

- Methodological Answer : Use hyphenated analytical techniques:

- GC-MS or LC-MS : Detect volatile or semi-volatile byproducts (e.g., hydrolyzed diamine or ketone fragments).

- TGA-DSC : Assess thermal stability and decomposition pathways under inert/oxidizing atmospheres.

- EPR spectroscopy : Monitor radical intermediates if redox-active metals (e.g., Cu, Mn) are involved.

- Reference databases (e.g., NIST Chemistry WebBook) aid in spectral matching .

Q. What computational methods validate the electronic properties of this ligand in catalysis?

- Methodological Answer :

DFT calculations : Optimize geometry using B3LYP/6-31G(d,p) to determine frontier molecular orbitals (HOMO/LUMO) and predict redox behavior.

Natural Bond Orbital (NBO) analysis : Quantify charge distribution on imine nitrogen atoms to assess donor strength.

Molecular docking (for bio-inorganic studies) : Simulate interactions with biomolecules if the ligand is used in enzyme mimicry .

| Key Computational Parameters |

|---|

| Basis Set: 6-31G(d,p) |

| Solvent Model: PCM (Polarizable Continuum Model) |

| Software: Gaussian 16, ORCA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.